molecular formula C14H12N6O3S2 B11566623 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide

Cat. No.: B11566623
M. Wt: 376.4 g/mol
InChI Key: FHEZFGLCBGWUDQ-UHFFFAOYSA-N
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Description

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, a methylsulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-cyano-6-(methylsulfanyl)pyrimidine with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the cyano group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the nitrophenyl group can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H12N6O3S2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H12N6O3S2/c1-24-12-8(6-15)13(19-14(16)18-12)25-7-11(21)17-9-4-2-3-5-10(9)20(22)23/h2-5H,7H2,1H3,(H,17,21)(H2,16,18,19)

InChI Key

FHEZFGLCBGWUDQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

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